1-Boc-3-(4-Aminophenyl)piperidine

Overview

Description

1-Boc-3-(4-Aminophenyl)piperidine is a useful research chemical . It is an important intermediate for the synthesis of organic compounds and is commonly used in drug synthesis, dye synthesis, and pesticide synthesis .

Synthesis Analysis

1-Boc-3-(4-Aminophenyl)piperidine is an organic intermediate that can be prepared from 1-bromo-4-nitrobenzene and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-one through a three-step reaction .Molecular Structure Analysis

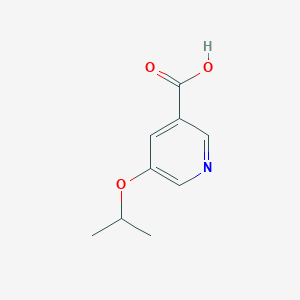

The molecular formula of 1-Boc-3-(4-Aminophenyl)piperidine is C16H24N2O2 . The molecular weight is 276.38 .Physical And Chemical Properties Analysis

1-Boc-3-(4-Aminophenyl)piperidine has a boiling point of 140-142 ℃ (1 torr), a melting point of 26-29 ℃, and a density of 1.074 g/cm^3 .Scientific Research Applications

Drug Discovery and Development

The piperidine nucleus is a fundamental structure in medicinal chemistry, and derivatives like 1-Boc-3-(4-Aminophenyl)piperidine play a crucial role in drug discovery. They are utilized in creating pharmacophores for various therapeutic applications, including anticancer , antiviral , antimalarial , antimicrobial , antifungal , antihypertensive , analgesic , anti-inflammatory , anti-Alzheimer , antipsychotic , and anticoagulant agents .

Synthesis of SIRT2 Inhibitors

This compound serves as a starting material in the synthesis of N-(3-(4-hydroxyphenyl)propenoyl)-amino acid tryptamides , which act as inhibitors of the silent information regulator human type 2 (SIRT2). SIRT2 inhibitors have potential applications in treating neurodegenerative diseases and cancers .

Anticancer Research

Piperidine derivatives, including 1-Boc-3-(4-Aminophenyl)piperidine, have been identified to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo . These compounds are being explored for their potential to inhibit cancer cell growth and metastasis .

Organic Synthesis Intermediate

As an organic intermediate, 1-Boc-3-(4-Aminophenyl)piperidine is used in the synthesis of complex organic molecules. Its role as a building block is vital for creating new chemical entities that can be further developed into drugs or other useful compounds .

Development of PARP Inhibitors

This compound is related to the synthesis of Niraparib , a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are efficacious in treating BRCA-1 and -2 mutant tumors, offering a targeted approach to cancer therapy .

Linker in PROTAC Development

1-Boc-3-(4-Aminophenyl)piperidine is useful as a semi-flexible linker in the development of PROTACs (proteolysis targeting chimeras) for targeted protein degradation. This application is significant in the field of drug design and targeted therapies .

Antioxidant Properties

Piperidine derivatives are known for their antioxidant properties due to their ability to inhibit or suppress free radicals. This makes them valuable in research focused on oxidative stress and its related diseases .

Neuropharmacological Research

Compounds with the piperidine moiety have shown promise in neuropharmacological research, exhibiting effects such as antidepressant-like actions. This opens up possibilities for developing new treatments for mental health disorders .

Safety and Hazards

Mechanism of Action

Target of Action

It is known to be an impurity in the synthesis of niraparib , a Poly (ADP-ribose) polymerase (PARP) inhibitor . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death .

Mode of Action

Niraparib binds to PARP, inhibiting its activity and leading to an accumulation of DNA damage in the cell .

Biochemical Pathways

The compound likely affects the DNA repair pathway due to its association with Niraparib, a PARP inhibitor . By inhibiting PARP, DNA damage accumulates in the cell, leading to cell death. This is particularly effective in cancer cells with mutations in BRCA1 and BRCA2, genes that are also involved in DNA repair .

Pharmacokinetics

It is known to be a solid compound that should be stored in a dark place, sealed in dry conditions, at 2-8°c . These storage conditions suggest that the compound may be sensitive to light, moisture, and temperature, which could affect its stability and bioavailability.

Result of Action

As an impurity in niraparib, it may contribute to the accumulation of dna damage in cells by inhibiting parp activity . This can lead to cell death, particularly in cancer cells with BRCA1 and BRCA2 mutations .

properties

IUPAC Name |

tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-4-5-13(11-18)12-6-8-14(17)9-7-12/h6-9,13H,4-5,10-11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUANUQBXJNXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001007665 | |

| Record name | tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001007665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

875798-79-1 | |

| Record name | tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001007665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1521840.png)